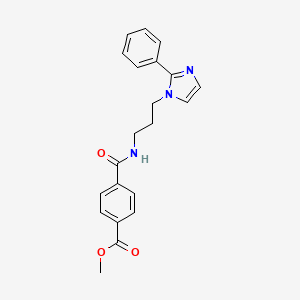

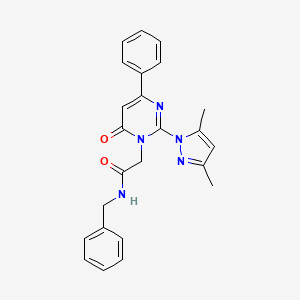

![molecular formula C18H12N4O3S2 B2546256 (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide CAS No. 361482-11-3](/img/structure/B2546256.png)

(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , (E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide, is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of Schiff bases, which are products of a condensation reaction between an amine and a carbonyl compound. For instance, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was achieved using microwave irradiation, which is a method known for reducing reaction times and improving yields . This technique could potentially be applied to the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzothiazole and thiazole derivatives is characterized by the presence of aromatic and heteroaromatic rings, which can engage in various non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions are crucial for the biological activity of these compounds and can also influence their supramolecular assembly, as seen in the gelation behavior of some N-(thiazol-2-yl)benzamide derivatives .

Chemical Reactions Analysis

Compounds with thiazole and benzothiazole moieties are known to participate in a variety of chemical reactions. The presence of substituents such as nitro groups can further influence the reactivity of the compound, potentially leading to the formation of new derivatives with different biological activities. The antimicrobial activity of (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones suggests that the introduction of different substituents on the aromatic ring can significantly alter the biological properties of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms can affect the solubility, melting point, and stability of the compound. The antimicrobial activity of similar compounds indicates that they are likely to be stable under biological conditions and may have good membrane permeability . Additionally, the antidiabetic activity of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-ones suggests that these compounds can interact with biological targets, which is indicative of favorable pharmacokinetic properties .

Applications De Recherche Scientifique

Synthesis and Properties

Benzothiazole derivatives are prominent in medicinal chemistry due to their varied biological activities. The unique structure of benzothiazoles, characterized by a thiazole ring fused with a benzene ring, is pivotal in the synthesis of bioactive molecules. This heterocyclic compound has shown a range of pharmacological activities such as antiviral, antimicrobial, anti-inflammatory, anticancer, and more, making it an important moiety in drug discovery and development (Bhat & Belagali, 2020).

Biological Applications

Anticancer Potential : Benzothiazole derivatives are explored for their anticancer activities, demonstrating mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis. The structure-activity relationship (SAR) analysis of various benzothiazole derivatives has provided insights into designing novel compounds with enhanced anticancer properties (Pathak et al., 2019).

Antimicrobial and Antiviral Agents : The review on benzothiazole moieties and derivatives as antimicrobial and antiviral agents emphasizes their potential against a wide range of pathogens, including multidrug-resistant bacteria and viruses. This highlights the necessity for further research into benzothiazole derivatives as promising candidates for new antimicrobial and antiviral therapies (Elamin et al., 2020).

Propriétés

IUPAC Name |

(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3S2/c1-10-19-16-14(26-10)7-6-13-17(16)27-18(20-13)21-15(23)8-5-11-3-2-4-12(9-11)22(24)25/h2-9H,1H3,(H,20,21,23)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPLEZTYNDQVCZ-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)

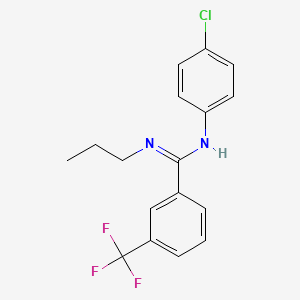

![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)

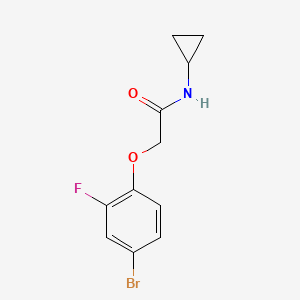

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2546183.png)

![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)

![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2546186.png)

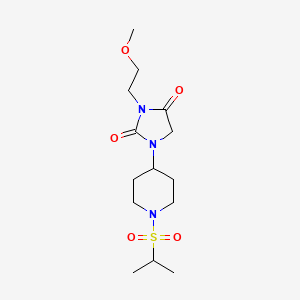

![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)

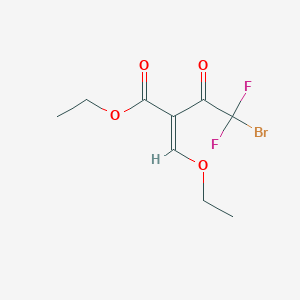

![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)